molecular formula C16H16O3 B15460725 2-Methoxy-4,5-diphenyl-1,3-dioxolane CAS No. 61562-02-5

2-Methoxy-4,5-diphenyl-1,3-dioxolane

Cat. No.: B15460725
CAS No.: 61562-02-5
M. Wt: 256.30 g/mol
InChI Key: DKFKOUIAYZHRIA-UHFFFAOYSA-N
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Description

Chemical Identity: 2-Methoxy-4,5-diphenyl-1,3-dioxolane (CAS 61562-02-5) is a cyclic acetal with the molecular formula C₁₆H₁₆O₃ and a molecular weight of 256.301 g/mol . Its structure features a 1,3-dioxolane ring substituted with a methoxy group at position 2 and phenyl groups at positions 4 and 5 (Figure 1).

Properties

CAS No.

61562-02-5

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-methoxy-4,5-diphenyl-1,3-dioxolane

InChI

InChI=1S/C16H16O3/c1-17-16-18-14(12-8-4-2-5-9-12)15(19-16)13-10-6-3-7-11-13/h2-11,14-16H,1H3

InChI Key

DKFKOUIAYZHRIA-UHFFFAOYSA-N

Canonical SMILES

COC1OC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The following table summarizes key structural and functional differences between 2-Methoxy-4,5-diphenyl-1,3-dioxolane and related dioxolane derivatives:

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
This compound 61562-02-5 C₁₆H₁₆O₃ 2-OCH₃, 4-Ph, 5-Ph 256.301 High steric bulk, aromaticity
4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolane 1831-57-8 C₁₃H₁₈O₂ 2-Ph, 4-CH₃, 5-CH₃ (tetramethyl) 206.281 Electron-donating methyl groups
2-Methyl-4-phenyl-1,3-dioxolane 33941-99-0 C₇H₆O₂ 2-CH₃, 4-Ph 122.12 Compact structure, floral scent
2-(2,4-Dichlorophenyl)-4,5-dimethyl-1,3-dioxolane 5436-70-4 C₁₁H₁₂Cl₂O₂ 2-Cl₂Ph, 4-CH₃, 5-CH₃ 247.12 Electrophilic Cl substituents
2,4,5-Trimethyl-1,3-dioxolane Not specified C₆H₁₀O₂ 2-CH₃, 4-CH₃, 5-CH₃ 114.14 Found in beer, flavor chemistry

Key Observations :

  • Aromatic vs.
  • Steric Effects : The methoxy group at position 2 introduces steric hindrance, which can influence reactivity in nucleophilic substitutions or catalytic reactions .

Physical and Chemical Properties

  • Thermal Stability : The diphenyl-substituted dioxolane exhibits higher thermal stability than methyl-substituted analogues due to aromatic ring stabilization .
  • Stereochemical Behavior :
    • Optical Rotation : The (4R,5R)-enantiomer of 2,2-dimethyl-4,5-diphenyl-1,3-dioxolane shows an optical rotation of [α]ᴅ = +49° (c=1.0, EtOH) .
    • Diastereoselectivity : Sodium borohydride reduction of benzil derivatives favors the formation of meso-hydrobenzoin dioxolanes, demonstrating stereochemical control in synthesis .

Q & A

Q. What are the optimal synthetic routes for 2-Methoxy-4,5-diphenyl-1,3-dioxolane in laboratory settings?

Methodological Answer: The compound can be synthesized via acid-catalyzed cyclocondensation of substituted diols with ketones or aldehydes. For example, using methoxy-substituted benzaldehyde derivatives and diphenylethylene glycol under anhydrous conditions with a Lewis acid catalyst (e.g., BF₃·OEt₂). Reaction optimization should focus on temperature control (60–80°C) and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Critical for confirming the dioxolane ring structure and substituent positions. Methoxy (-OCH₃) protons appear as singlets (~δ 3.3–3.5 ppm), while aromatic protons show splitting patterns indicative of substitution .
  • IR Spectroscopy : Detects C-O-C stretching (1050–1250 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact.
  • Store in airtight containers away from oxidizers and moisture.
  • In case of exposure, rinse affected areas immediately and consult safety data sheets for analogous dioxolanes (e.g., 4,4,5,5-tetramethyl derivatives) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction provides precise bond angles and torsional conformations. For example, in (4S,5S)-2-(3-Methoxyphenyl)-1,3-dioxolane-4,5-dicarboxamide, crystallography confirmed the chair conformation of the dioxolane ring and spatial orientation of substituents. Apply similar protocols: grow crystals via slow evaporation (solvent: dichloromethane/hexane), and refine data using software like SHELXL .

Q. How to address discrepancies in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Meta-analysis : Compare biological assay conditions (e.g., cell lines, concentrations, controls). Variations in IC₅₀ values may arise from differences in solvent (DMSO vs. ethanol) or incubation times .
  • Dose-response validation : Replicate experiments under standardized protocols, ensuring purity >95% (HPLC-validated) to exclude impurity-driven artifacts .

Q. What strategies mitigate side reactions during the synthesis of this compound?

Methodological Answer:

  • Catalyst screening : Test alternatives to BF₃·OEt₂, such as p-toluenesulfonic acid, to reduce esterification byproducts.
  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of diphenyl groups.
  • Real-time monitoring : Employ TLC or inline IR to track reaction progress and terminate at optimal conversion .

Q. How does computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). Focus on the methoxy group’s role in hydrogen bonding and the dioxolane ring’s conformational flexibility.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key binding residues .

Q. How to design experiments assessing environmental stability of this compound under various conditions?

Methodological Answer:

  • Hydrolytic stability : Expose the compound to buffered solutions (pH 3–10) at 25–50°C, analyzing degradation via HPLC.
  • Photolytic testing : Use UV chambers (λ = 254–365 nm) to simulate sunlight exposure, monitoring breakdown products with GC-MS .

Q. What analytical approaches validate purity in complex reaction mixtures containing this compound?

Methodological Answer:

  • HPLC-DAD : Employ C18 columns (acetonitrile/water mobile phase) to separate the target compound from dimers or oligomers.
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crude mixtures to confirm structural integrity .

Q. How can isotopic labeling (e.g., ¹³C) elucidate the metabolic fate of this compound?

Methodological Answer:

  • Synthesis of labeled analogs : Introduce ¹³C at the methoxy or dioxolane ring positions via modified precursors (e.g., ¹³C-methanol).
  • Tracing studies : Administer labeled compound to in vitro hepatic models, analyzing metabolites via LC-MS/MS to identify oxidation or demethylation pathways .

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